molecular formula C16H22INO3 B13724339 tert-Butyl 3-((4-iodo-3-methylphenoxy)methyl)azetidine-1-carboxylate

tert-Butyl 3-((4-iodo-3-methylphenoxy)methyl)azetidine-1-carboxylate

Cat. No.: B13724339
M. Wt: 403.25 g/mol
InChI Key: JZRTVBFBUXKFNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-((4-iodo-3-methylphenoxy)methyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((4-iodo-3-methylphenoxy)methyl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base.

    Attachment of the Phenoxy Group: The phenoxy group is attached through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in the development of new materials with unique properties.

Biology:

  • Investigated for its potential as a bioactive compound with various biological activities.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((4-iodo-3-methylphenoxy)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • tert-Butyl 3-((4-bromo-3-methylphenoxy)methyl)azetidine-1-carboxylate
  • tert-Butyl 3-((4-chloro-3-methylphenoxy)methyl)azetidine-1-carboxylate
  • tert-Butyl 3-((4-fluoro-3-methylphenoxy)methyl)azetidine-1-carboxylate

Comparison:

  • Uniqueness: The presence of the iodine atom in tert-Butyl 3-((4-iodo-3-methylphenoxy)methyl)azetidine-1-carboxylate imparts unique reactivity and properties compared to its bromo, chloro, and fluoro analogs.
  • Reactivity: The iodine atom can participate in specific reactions, such as nucleophilic substitution, that may not be as readily achievable with other halogens.
  • Applications: The unique properties of the iodine-containing compound can make it more suitable for certain applications, such as radiolabeling in biological studies.

Properties

Molecular Formula

C16H22INO3

Molecular Weight

403.25 g/mol

IUPAC Name

tert-butyl 3-[(4-iodo-3-methylphenoxy)methyl]azetidine-1-carboxylate

InChI

InChI=1S/C16H22INO3/c1-11-7-13(5-6-14(11)17)20-10-12-8-18(9-12)15(19)21-16(2,3)4/h5-7,12H,8-10H2,1-4H3

InChI Key

JZRTVBFBUXKFNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CN(C2)C(=O)OC(C)(C)C)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.